![molecular formula C15H21N3O2 B12450082 N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is then further reacted to yield the final product. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition, protein binding, or cellular assays.
Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals, such as herbicides or pesticides.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE include other hydrazine derivatives, such as:
- N-(4-METHOXYPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE
- N-(3,4-DICHLOROPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE
- N-(3,4-DIMETHYLPHENYL)-3-[N’-(ETHYLIDENE)HYDRAZINECARBONYL]PROPANAMIDE
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE lies in its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the propan-2-ylidene hydrazinecarbonyl moiety. These features confer distinct chemical and biological properties, making the compound valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-N'-(propan-2-ylideneamino)butanediamide |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)17-18-15(20)8-7-14(19)16-13-6-5-11(3)12(4)9-13/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,18,20) |
Clé InChI |
AEHOVPDYBQRDBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


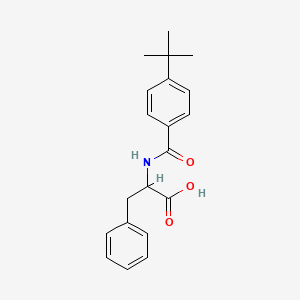
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
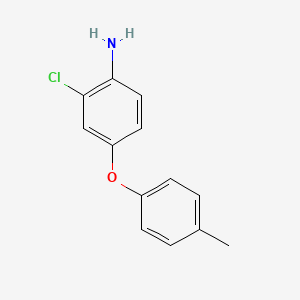
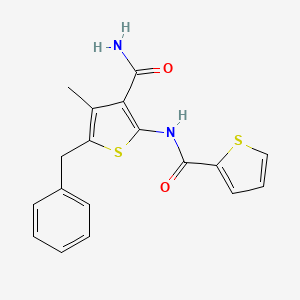
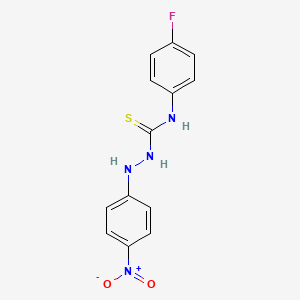
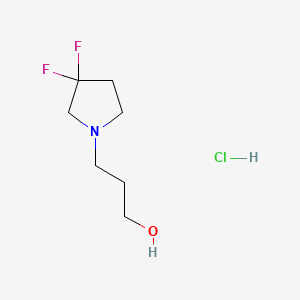
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)
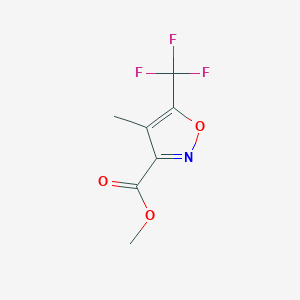
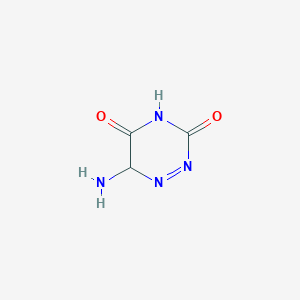
![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12450089.png)
